UCM05
Overview
Description
UCM05, also known as G28UCM, is a potent inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ). It has shown significant activity against HER2-positive breast cancer xenografts and is effective in anti-HER2 drug-resistant cell lines. Additionally, this compound inhibits the growth of the Gram-positive bacterium Bacillus subtilis but lacks activity against the Gram-negative bacterium Escherichia coli .
Mechanism of Action
Target of Action
UCM05 primarily targets Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ) . FASN is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids, while FtsZ is a protein essential for bacterial cell division .
Mode of Action
This compound acts as an inhibitor for both FASN and FtsZ. It shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . As an FtsZ inhibitor, it inhibits the growth of the Gram-positive bacterium B. subtilis but lacks activity on the Gram-negative bacterium E. coli .
Biochemical Pathways
This compound affects the biochemical pathways associated with fatty acid synthesis and bacterial cell division. By inhibiting FASN, it disrupts the synthesis of long-chain fatty acids, which can impact various cellular processes, including the production of bioactive lipids and membrane structures . By inhibiting FtsZ, it prevents the formation of the Z-ring, a critical step in bacterial cell division .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
This compound’s inhibition of FASN shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . Its inhibition of FtsZ results in the prevention of bacterial cell division, specifically in Gram-positive bacteria like B. subtilis .
Action Environment
It’s worth noting that the compound’s activity varies between different types of bacteria, suggesting that the cellular environment can influence its efficacy .
Biochemical Analysis
Biochemical Properties
1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene has been found to interact with several enzymes and proteins. It is known to inhibit the activity of fatty acid synthase (FASN), a key enzyme involved in lipid metabolism . This interaction is believed to be responsible for its cytotoxic effects on cancer cells .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. In cancer cells, it induces apoptosis and decreases the active forms of HER2, AKT, and ERK1/2 proteins . These proteins are involved in cell signaling pathways that regulate cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene involves its binding to FASN, leading to the inhibition of this enzyme . This results in a disruption of lipid metabolism, which is crucial for the growth and survival of cancer cells .
Metabolic Pathways
The specific metabolic pathways that 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene is involved in are not well-defined. Given its known interaction with FASN, it is likely involved in pathways related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM05 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity and stability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Process Optimization: Streamlining steps to reduce time and resource consumption.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
UCM05 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, UCM05 is used as a tool to study fatty acid synthase and its role in metabolic pathways. It helps in understanding the enzyme’s mechanism and developing new inhibitors.
Biology
Biologically, this compound is valuable for studying bacterial cell division due to its inhibition of filamentous temperature-sensitive protein Z. It provides insights into bacterial growth and potential antibacterial strategies.
Medicine
In medicine, this compound’s primary application is in cancer research. Its efficacy against HER2-positive breast cancer makes it a promising candidate for developing new cancer therapies, especially for drug-resistant cases.
Industry
Industrially, this compound could be used in the development of antibacterial agents, given its activity against Gram-positive bacteria. It may also find applications in the production of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Cerulenin: Another fatty acid synthase inhibitor with similar applications in cancer research.
Fatostatin: Inhibits fatty acid synthase and is used in metabolic studies.
TVB-3664: A potent fatty acid synthase inhibitor with applications in cancer therapy.
Uniqueness of UCM05
This compound is unique due to its dual inhibition of fatty acid synthase and filamentous temperature-sensitive protein Z. This dual action makes it effective against both cancer cells and certain bacterial strains, providing a broader range of applications compared to other similar compounds .
Properties
IUPAC Name |
[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWIWDPTNVWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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